molecular formula C18H15N B14411993 2,3-Diphenylaniline CAS No. 87666-62-4

2,3-Diphenylaniline

Cat. No.: B14411993
CAS No.: 87666-62-4
M. Wt: 245.3 g/mol
InChI Key: IVTDTSPPDZBCHD-UHFFFAOYSA-N
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Description

2,3-Diphenylaniline (C₁₈H₁₅N) is an aromatic amine featuring two phenyl groups attached to the aniline ring at the 2- and 3-positions. This structural arrangement confers unique electronic and steric properties, making it a compound of interest in materials science and organic synthesis. These analogs are often utilized in optoelectronic materials, pharmaceuticals, and coordination chemistry due to their extended π-conjugation and redox-active amine groups .

Properties

CAS No.

87666-62-4

Molecular Formula

C18H15N

Molecular Weight

245.3 g/mol

IUPAC Name

2,3-diphenylaniline

InChI

InChI=1S/C18H15N/c19-17-13-7-12-16(14-8-3-1-4-9-14)18(17)15-10-5-2-6-11-15/h1-13H,19H2

InChI Key

IVTDTSPPDZBCHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC=C2)N)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Diphenylaniline can be synthesized through several methods. One common approach involves the reduction of nitroarenes. For instance, the reduction of 2,3-dinitrobiphenyl using a suitable reducing agent like iron powder in the presence of hydrochloric acid can yield 2,3-diphenylaniline . Another method involves the palladium-catalyzed amination of aryl halides with aniline derivatives .

Industrial Production Methods: Industrial production of 2,3-diphenylaniline typically involves large-scale reduction reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2,3-Diphenylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2,3-diphenylaniline involves its interaction with molecular targets through various pathways. For instance, its derivatives can exhibit fluorescence properties due to intramolecular charge transfer (ICT) transitions. This property makes it useful in optoelectronic applications . Additionally, its ability to form stable complexes with metal ions is exploited in coordination chemistry .

Comparison with Similar Compounds

Structural and Physical Properties

The position of phenyl substituents on the aniline ring significantly influences molecular properties. Below is a comparative analysis of 2,3-diphenylaniline analogs:

Compound Molecular Weight (g/mol) Melting Point (°C) Substituent Positions Key Features
2,6-Diphenylaniline 245.32 86 2,6-positions Planar structure; used in chemical research for its stability .
2,3-Dimethylaniline 121.18 Not reported 2,3-positions Precursor for Schiff bases; exhibits intramolecular H-bonding .
Triphenylamine 245.32 137–139 N/A Hole-transport material in OLEDs; strong electron-donating ability .

Key Observations :

  • Steric Effects : 2,6-Diphenylaniline’s para-substitution allows for planar conformations, enhancing π-conjugation, whereas 2,3-diphenylaniline’s ortho-substitution likely introduces steric hindrance, reducing symmetry .
  • Electronic Properties : Triphenylamine’s three phenyl groups create a stronger electron-donating effect compared to diphenylaniline derivatives, making it superior for optoelectronic applications .
Optical and Electronic Behavior
  • Diphenylaniline–Azulene Hybrids : Azulene derivatives with diphenylaniline groups at positions 2 and 6 exhibit intense visible-region absorption (λₐᵦₛ ~450–600 nm) and fluorescence in the blue-green spectrum. This is attributed to HOMO→LUMO transitions enabled by electron-donating diphenylaniline groups .
  • α-Cyanostilbenes with Diphenylaniline: These compounds demonstrate reversible photochromism and solvatochromism, with applications in photoswitches and anti-cancer agents. Their optical properties are modulated by diphenylaniline’s electron-donating capacity .

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